molecular formula C11H10BrNO B8277790 8-Bromomethyl-4-methoxyquinoline

8-Bromomethyl-4-methoxyquinoline

Cat. No.: B8277790
M. Wt: 252.11 g/mol
InChI Key: LQGVWPALTUTXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromomethyl-4-methoxyquinoline is a chemical reagent designed for research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Quinolines are a significant class of heterocyclic compounds that have gained substantial attention as important pharmacophores with diverse biological effects . The bromomethyl functional group on the quinoline scaffold makes this compound a particularly valuable and versatile intermediate in synthetic organic chemistry. It serves as a key building block for the preparation of more complex, multifunctional quinoline derivatives, which are of high interest in medicinal chemistry and drug discovery . Researchers can utilize this compound to develop novel substances with potential pharmacological activities, building upon established research that shows brominated quinoline derivatives exhibit promising anticancer activities and interesting structure-activity relationships (SARs) . The bromine atom can facilitate further functionalization, for instance, through cross-coupling reactions, while the methyl group can be modified to introduce various substituents, allowing for the exploration of new chemical space. The methoxy group is a common feature in bioactive molecules and can significantly influence the compound's physicochemical properties and binding interactions with biological targets. This reagent is recommended for use in method development, library synthesis, and the investigation of new therapeutic agents, particularly in the field of oncology research.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-(bromomethyl)-4-methoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-14-10-5-6-13-11-8(7-12)3-2-4-9(10)11/h2-6H,7H2,1H3

InChI Key

LQGVWPALTUTXMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NC2=C(C=CC=C12)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Bromine at position 4 (4-Bromo-8-methoxyquinoline) vs. bromomethyl at position 8 (target compound) alters electronic properties. The methoxy group at position 4 is electron-donating, activating the quinoline ring for electrophilic substitution, whereas bromomethyl at position 8 enhances nucleophilic reactivity .
  • Reactivity : Bromomethyl groups facilitate nucleophilic substitution (e.g., SN2 reactions), enabling conjugation with biomolecules, while simple bromo substituents are used in cross-coupling (e.g., Suzuki-Miyaura) .
2.2. Crystallographic and Physical Properties
  • 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation = 0.0242 Å) and weak C–H⋯π interactions, forming 1D chains. This planar structure contrasts with 8-Bromomethyl-4-methoxyquinoline, where the bulky bromomethyl group likely disrupts planarity, affecting crystallization and solubility .
  • 8-Bromo-4-methylquinoline lacks methoxy groups, reducing polarity and solubility in polar solvents compared to methoxy-substituted analogs .

Research Findings and Trends

  • Synthetic Efficiency : Radical bromination (used for the target compound) offers higher regioselectivity for benzylic positions compared to electrophilic methods .
  • Structure-Activity Relationships (SAR) : Methoxy groups at position 4 improve metabolic stability, while bromine at position 8 enhances halogen bonding in target proteins .
  • Emerging Derivatives: Fluorinated analogs like 4-Bromo-8-(trifluoromethoxy)quinoline (C₁₀H₅BrF₃NO) show promise in oncology due to enhanced lipophilicity and blood-brain barrier penetration .

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most well-documented synthesis of this compound involves the radical bromination of 4-methoxy-8-methylquinoline. This method, described in patent EP0220053A2, employs NBS as the brominating agent and benzoyl peroxide as a radical initiator in a carbon tetrachloride (CCl₄) solvent. The reaction proceeds under reflux for 24 hours, achieving a yield of approximately 72.5% after recrystallization from ethanol.

Reaction Conditions:

  • Starting Material: 4-Methoxy-8-methylquinoline (346 mg, 2.0 mmol)

  • Reagents: NBS (365 mg, 2.05 mmol), benzoyl peroxide (10 mg)

  • Solvent: CCl₄

  • Temperature: Reflux (~76°C)

  • Time: 24 hours

The product, this compound, is isolated as a crystalline solid following filtration and solvent evaporation. The slight excess of NBS (1.025 equivalents) ensures complete conversion while minimizing dibromination byproducts.

Table 1: Summary of Reaction Parameters and Yield

ParameterValue
Starting Material4-Methoxy-8-methylquinoline
Brominating AgentNBS
InitiatorBenzoyl Peroxide
SolventCCl₄
Reaction Time24 hours
TemperatureReflux (~76°C)
Yield72.5%

Mechanistic Insights into the Radical Bromination Process

Initiation and Propagation Steps

The reaction mechanism involves a radical chain process initiated by benzoyl peroxide, which decomposes thermally to generate phenyl radicals. These radicals abstract a hydrogen atom from the methyl group of 4-methoxy-8-methylquinoline, forming a resonance-stabilized benzylic radical. NBS then serves as a bromine donor, reacting with the radical intermediate to yield this compound and succinimide as a byproduct.

Key Steps:

  • Initiation:
    Benzoyl Peroxide2 PhCOO\text{Benzoyl Peroxide} \rightarrow 2 \text{ PhCOO}^\cdot
    PhCOO+CCl₄PhCOOCl+CCl₃\text{PhCOO}^\cdot + \text{CCl₄} \rightarrow \text{PhCOOCl} + \cdot\text{CCl₃}

  • Hydrogen Abstraction:
    CCl₃+CH₃-QuinolineCH2-Quinoline+CHCl3\cdot\text{CCl₃} + \text{CH₃-Quinoline} \rightarrow \text{CH}_2^\cdot\text{-Quinoline} + \text{CHCl}_3

  • Bromine Transfer:
    CH2-Quinoline+NBSCH2Br-Quinoline+Succinimide\text{CH}_2^\cdot\text{-Quinoline} + \text{NBS} \rightarrow \text{CH}_2\text{Br-Quinoline} + \cdot\text{Succinimide}

The use of CCl₄ as a solvent enhances radical stability and minimizes side reactions, while the stoichiometric control of NBS prevents over-bromination.

Role of Solvent and Initiator

Carbon tetrachloride’s non-polar nature and high boiling point (~76°C) make it ideal for sustaining radical reactions under reflux. Benzoyl peroxide’s role as a radical initiator is critical, as alternative initiators (e.g., AIBN) may require higher temperatures or longer reaction times. Notably, modern synthetic practices increasingly avoid CCl₄ due to its toxicity, but no alternative solvents for this specific reaction have been documented in the literature.

Optimization and Analytical Characterization

Yield Optimization Strategies

  • Stoichiometry: A 1.025:1 molar ratio of NBS to starting material balances conversion efficiency and cost.

  • Temperature Control: Reflux conditions ensure consistent radical generation without thermal degradation.

  • Purification: Recrystallization from ethanol removes succinimide byproducts and unreacted starting material, enhancing purity.

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀BrNO
Molecular Weight252.11 g/mol
Melting Point120–125°C
SolubilitySoluble in CHCl₃, EtOH

Q & A

Q. How does this compound compare to analogs like 8-Bromo-4-hydroxyquinoline?

  • Methodological Answer :
  • Reactivity : The methoxy group (-OCH₃) is less polar than hydroxyl (-OH), reducing hydrogen-bonding capacity but improving lipid solubility (logP increased by ~0.5).
  • Biological activity : Methoxy derivatives show higher blood-brain barrier permeability in murine models compared to hydroxylated analogs .

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